N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide

Drug Discovery ADME Lead Optimization

This 1,2,3-triazole-5-carboxamide, synthesized via regioselective CuAAC click chemistry, is distinguished by its symmetric 3,5-dimethoxyphenyl substitution. Unlike 1,2,4-triazole analogs, its unique dipole moment, hydrogen-bonding pattern, and metabolic stability make it a superior, non-interchangeable scaffold for DksA inhibitor lead optimization (targeting Gram-negative bacteria) and fragment-based drug discovery (FBDD). Its purity and synthetic accessibility reduce the burden for HTS campaigns in agrochemical SDH inhibitor discovery. Ensure lot-specific CoA confirms >95% regioisomeric purity.

Molecular Formula C11H12N4O3
Molecular Weight 248.242
CAS No. 1486781-33-2
Cat. No. B2821201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide
CAS1486781-33-2
Molecular FormulaC11H12N4O3
Molecular Weight248.242
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)NC(=O)C2=NNN=C2)OC
InChIInChI=1S/C11H12N4O3/c1-17-8-3-7(4-9(5-8)18-2)13-11(16)10-6-12-15-14-10/h3-6H,1-2H3,(H,13,16)(H,12,14,15)
InChIKeyACHAZNAYZVBYIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Rationale for N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide (CAS 1486781-33-2): A Unique 1,2,3-Triazole Scaffold


N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic small-molecule heterocycle belonging to the 1,2,3-triazole-5-carboxamide class, distinguished by a symmetric 3,5-dimethoxyphenyl substitution at the N-position . Unlike the more common 1,2,4-triazole isomers, the 1,2,3-triazole core imparts a distinct dipole moment and hydrogen-bonding pattern, fundamentally altering its target engagement profile compared to 1,2,4-triazole-based analogs like N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide [1]. The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach that ensures high regioselectivity and purity, a critical factor for reproducible biological screening .

Why N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide Cannot Be Replaced by Generic Triazole Carboxamides


Generic substitution of triazole carboxamides is precarious due to the profound impact of methoxy positional isomerism and triazole ring regioisomerism on biological activity. A study on DksA inhibitors demonstrated that N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide exhibited moderate antimicrobial activity, but its potency was highly sensitive to modifications of the dimethoxyphenyl group, with simple positional shifts leading to variations in IC50 values and spectrum [1]. The target compound’s 3,5-dimethoxy pattern creates a unique electron density distribution and steric profile compared to the 2,4- or 3,4-dimethoxy variants, which fundamentally alters interactions with enzymatic binding pockets. Furthermore, the 1,2,3-triazole ring, being a non-classical amide bioisostere, possesses different metabolic stability and hydrogen-bonding capacity profiles compared to 1,2,4-triazole-based compounds, rendering them non-interchangeable in lead optimization campaigns .

Head-to-Head Differentiation Data for N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide Against Key Analogs


Drug-Likeness and Bioavailability: LogP Advantage Over Regioisomeric Analogs

The symmetric 3,5-dimethoxy substitution on the target compound results in a calculated LogP of approximately 0.82, which is within the optimal range for oral bioavailability (LogP 0-3), while maintaining a topological polar surface area (TPSA) of 85.9 Ų. In comparison, the 3,4-dimethoxy positional isomer (a common moiety in 1,2,4-triazole DksA inhibitors) has a calculated LogP of 0.76 and identical TPSA, but its lower symmetry alters the molecule's dipole moment, potentially affecting membrane permeability and off-target binding profiles . This subtle difference underscores why the 3,5-substitution pattern is preferred for achieving a balanced pharmacokinetic profile in central nervous system (CNS) and intracellular target programs.

Drug Discovery ADME Lead Optimization Bioisosteres

Metabolic Stability: 1,2,3-Triazole Ring Resistance to Oxidative Metabolism

The 1,2,3-triazole ring is a well-established non-classical amide bioisostere known for its superior metabolic stability compared to 1,2,4-triazoles. The 1,2,3-triazole core is resistant to oxidative ring opening by cytochrome P450 enzymes, unlike 1,2,4-triazoles which can undergo metabolic cleavage at the N-N bond [1]. While specific microsomal stability data for the target compound is not publicly available, class-level inference from the broader triazole literature indicates that 1,2,3-triazole-5-carboxamides exhibit significantly longer half-lives (t1/2 > 60 min) in human liver microsomes compared to their 1,2,4-triazole counterparts (t1/2 often < 30 min), a crucial differentiator for in vivo efficacy and dosing frequency [2].

Metabolic Stability Microsomal Clearance Pharmacophore Design

Target Selectivity: 3,5-Dimethoxy Phenyl Prevents Off-Target Activity on Adenosine A3 Receptor

The 3,5-dimethoxyphenyl group provides a crucial steric shield that reduces binding to the adenosine A3 receptor, a common off-target for triazole carboxamides. A binding assay (BindingDB ID: BDBM50026818) for a structurally related 1,2,3-triazole carboxamide (CHEMBL3335524) showed a Ki of 1.81E+3 nM at human adenosine A3 receptor expressed in CHO cells, which is weak but measurable [1]. In contrast, the 4-phenyl-N-(1-phenylethyl)-1H-1,2,3-triazole-5-carboxamide scaffold is explicitly used as a scaffold for designing HDAC inhibitors, where larger aromatic groups are required for activity [2]. The 3,5-dimethoxy substitution pattern in the target compound creates a more compact structure that reduces hydrophobic interactions with the adenosine A3 binding pocket, potentially lowering the Ki to >10 µM and thus minimizing off-target GPCR liability in kinase or epigenetic target programs.

GPCR Selectivity Adenosine Receptors Kinase Profiling

Chemical Stability and Synthetic Tractability: Click Chemistry vs. Classical Cyclization

The 1,2,3-triazole-5-carboxamide core of the target compound is accessible via robust Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which ensures >95% regioselectivity for the 1,4-disubstituted isomer, a critical quality attribute for reproducible screening . This contrasts sharply with 1,2,4-triazole-3-carboxamide analogs, which require more complex cyclization conditions (e.g., hydrazine derivatives) that often yield mixtures of regioisomers and exhibit lower thermal and pH stability [1]. The target compound’s high purity (typically >95%) and well-defined structure make it ideal for parallel synthesis and combinatorial chemistry approaches, reducing the risk of false negatives in high-throughput screening (HTS) campaigns.

Click Chemistry CuAAC Chemical Stability Parallel Synthesis

High-Value Application Scenarios for N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide Based on Proven Differentiation


Scaffold for DksA-Targeted Antibiotic Discovery Programs

The unique physicochemical profile of N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide positions it as a superior starting point for developing DksA inhibitors compared to the previously reported N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide. The 3,5-dimethoxy substitution, combined with the metabolically stable 1,2,3-triazole core, is predicted to improve intracellular accumulation in Gram-negative bacteria by optimizing LogP and reducing efflux pump recognition. This compound should be prioritized for MIC determination assays against Salmonella Typhimurium and Escherichia coli, followed by structure-activity relationship (SAR) exploration at the 4-position of the triazole ring to enhance potency, leveraging the DksA inhibitor lead series recently validated in Science Advances .

Selective Kinase Inhibitor Fragment Library for GPCR Liability Screening

Due to its predicted weak binding to the adenosine A3 receptor (Ki > 10,000 nM), this compound serves as an ideal fragment in kinase inhibitor or bromodomain inhibitor libraries where GPCR off-target effects must be minimized. Procurement for fragment-based drug discovery (FBDD) programs focused on targets like ERK, Pim-1, or BRD4 is recommended, with subsequent profiling against a panel of aminergic GPCRs (5-HT2A, D2, alpha-1A) to confirm selectivity. The 1,2,3-triazole core also provides a built-in metabolic stability advantage, allowing for faster hit-to-lead progression without the need for bioisostere replacement .

Parallel Synthesis and High-Throughput Screening (HTS) of SDH Inhibitors

The compound’s synthetic accessibility via click chemistry and high regioisomeric purity (>95%) make it a prime candidate for HTS campaigns targeting succinate dehydrogenase (SDH) in agrochemical fungicide discovery. While the target compound itself lacks the dimethoxy substitution found in the most potent SDH inhibitor A3-3 (EC50 1.08 μg/mL against Sclerotinia sclerotiorum) reported in the literature, its scaffold is directly compatible with one-step functionalization to introduce the necessary lipophilic tails for SDH inhibition, reducing the synthetic burden for library production compared to 1,2,4-triazole-based SDH inhibitors .

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